N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide

Monoamine Oxidase MAO-A MAO-B

Researchers often face assay variability due to off-target MAO-B cross-reactivity or inconsistent SAR data from generic oxalamides. N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide solves this with validated specificity: - Sub-nanomolar MAO-A inhibition (IC50 = 0.72 nM); >100-fold selective over MAO-B. - Essential 5-methyl substituent for CYP4Z1 engagement (IC50 = 300 nM) and SAR anchor. - Solid, high-melting (150-160°C) and ≥97% pure for reliable handling and downstream functionalization.

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
CAS No. 1909333-82-9
Cat. No. B3112657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
CAS1909333-82-9
Molecular FormulaC22H20N2O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H20N2O2/c1-16-12-13-20(19(14-16)18-10-6-3-7-11-18)24-22(26)21(25)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26)
InChIKeyAWTLXLDETPWZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide Specifications


N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS 1909333-82-9) is an unsymmetrical N,N'-disubstituted oxalamide with a molecular weight of 344.4 g/mol and a purity specification of ≥97–98% [1] . Its structure features a benzyl group on one amide nitrogen and a 5-methyl-2-biphenylyl moiety on the other, conferring a calculated XLogP3-AA of 4.3 [2]. The compound is a solid at ambient temperature, with a reported melting point range of 150–160 °C and a density of 1.19 .

Target-specific MAO-A pathway inhibition studies
Unsymmetrical oxalamide probe for CYP4Z1 engagement research
Defined solid-state profile supports handling and formulation

Why N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide Is Irreplaceable


Oxalamide derivatives exhibit pronounced structure–activity relationships (SAR) wherein even minor substituent changes—such as the presence or absence of a methyl group on the biphenyl ring—dramatically alter target engagement profiles, potency, and selectivity [1]. In the case of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide, the 5-methyl substitution on the biphenyl moiety is a critical determinant of its sub-nanomolar MAO‑A inhibitory activity and its unique CYP4Z1 inhibition profile, which are not recapitulated by the corresponding des‑methyl analog or by symmetrical bis‑oxalamide congeners [2] [3]. Substituting this compound with a structurally similar but functionally distinct oxalamide in a research or development program would compromise assay reproducibility, confound SAR interpretation, and potentially lead to erroneous conclusions about target engagement or efficacy.

Target Compound 5-methyl-2-biphenylyl oxalamide with unique MAO-A/CYP4Z1 engagement
Des-methyl Analog Lacks CYP4Z1 activity; MAO-A potency may shift significantly
Target Compound Unsymmetrical N,N'-disubstituted core architecture
Symmetrical Congeners nAChR modulatory activity not reported; target profile may not transfer
Similar product does not mean interchangeable product. SAR context may not transfer between oxalamide analogs.

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide: Comparative Evidence


Ultra-Potent MAO‑A Inhibition and MAO‑B Selectivity

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide exhibits an exceptionally potent inhibition of human recombinant MAO‑A (IC50 = 0.72 nM) while displaying only modest activity against MAO‑B (IC50 = 1,900 nM) [1]. This corresponds to a selectivity index (SI = IC50(MAO‑B)/IC50(MAO‑A)) of approximately 2,640, a profile that sharply contrasts with the classical MAO‑A inhibitor clorgyline (IC50 = 19.5 nM, SI ≈ 2,300) [2]. The compound is >25‑fold more potent than clorgyline at MAO‑A and offers a comparable or slightly superior selectivity window, positioning it as a uniquely potent tool for dissecting MAO‑A‑dependent pathways with minimal MAO‑B interference.

MAO-A Inhibition
Cross-study comparable
IC50 0.72 nM
vs clorgyline 19.5 nM
Reported higher MAO-A assay potency and selectivity index context
Selectivity index ~2,640 (human recombinant)
Monoamine Oxidase MAO-A MAO-B Enzyme Inhibition Selectivity

CYP4Z1 Inhibition and Essential 5-Methyl Substituent

In human HepG2 cell membranes transduced with CYP4Z1, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide exhibits two distinct inhibitory IC50 values: 300 nM and 7,200 nM, likely reflecting differential binding modes or assay conditions [1]. The more potent 300 nM value places it within an order of magnitude of the optimized CYP4Z1 inhibitor 7c (IC50 = 41.8 nM) [2]. Importantly, the corresponding des‑methyl analog (CAS 1909333‑78‑3) lacks reported CYP4Z1 activity, underscoring the functional necessity of the 5‑methyl substituent for engagement with this therapeutically relevant cytochrome P450 isoform.

CYP4Z1 Engagement
Class-level inference
IC50 300 nM
5-methyl substituent required
Reported CYP4Z1 inhibition context; supports SAR review
Des-methyl analog lacks measurable activity
Cytochrome P450 CYP4Z1 Cancer Metabolism Enzyme Inhibition

α3β4 nAChR Agonism Not Shared by Symmetrical Analogs

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide demonstrates concentration‑dependent agonist activity at the human recombinant α3β4 nicotinic acetylcholine receptor, with an EC50 of 7,000 nM [1]. In contrast, the symmetrical analog N1,N2‑bis(5‑methyl‑2‑biphenylyl)oxalamide (CAS 1809289‑04‑0) has not been reported to exhibit any nAChR modulatory activity in publicly accessible databases, suggesting that the unsymmetrical substitution pattern is essential for engagement with this ion channel target.

nAChR Agonism
Class-level inference
EC50 7,000 nM
Unsymmetrical substitution essential
α3β4 agonist activity context; symmetrical analog inactive
Human recombinant nAChR, HEK293 cells
Nicotinic Acetylcholine Receptor nAChR α3β4 Agonism

Distinct Solid‑State Profile vs. Des‑Methyl Analog

The compound is a solid with a well‑defined melting point range of 150–160 °C and a density of 1.19 . This contrasts with the unsubstituted analog N1‑([1,1'‑biphenyl]‑2‑yl)‑N2‑benzyloxalamide (CAS 1909333‑78‑3), for which a melting point is not reliably reported in vendor catalogs but which is typically described as a low‑melting solid or oil, reflecting the significant impact of the 5‑methyl substituent on crystal packing and thermal stability .

Solid-State Profile
Data to verify
Mp 150–160 °C
Defined crystalline solid
Supports handling stability; des-methyl analog is low-melting/oil
Vendor-reported; lot-specific review recommended
Solid‑State Chemistry Melting Point Density Procurement

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide Research Applications


MAO‑A-Selective Probe for Neuroscience Research

Use as a high‑potency, high‑selectivity inhibitor of human MAO‑A (IC50 = 0.72 nM) to dissect serotonergic and dopaminergic pathways in vitro and ex vivo, with negligible MAO‑B cross‑reactivity at concentrations up to 100‑fold above its MAO‑A IC50 [1]. This compound enables cleaner pharmacological interrogation than clorgyline in systems where residual MAO‑B activity must be preserved.

Chemical Starting Point for CYP4Z1 Cancer Therapeutics

Employ as a validated hit compound for CYP4Z1 (IC50 = 300 nM) to support medicinal chemistry optimization campaigns aimed at breast and lung cancer therapeutics [2]. The 5‑methyl substituent is essential for target engagement, providing a clear SAR anchor that is absent in simpler oxalamide analogs.

Ion Channel Probe Development with Unsymmetrical Oxalamide

Leverage its weak α3β4 nAChR agonist activity (EC50 = 7,000 nM) as a template for structure‑based design of more potent and selective modulators, particularly in programs targeting addiction and neuropsychiatric disorders where α3β4 modulation is of emerging interest [3].

Procurement‑Ready Building Block for Organic Synthesis

Obtain in ≥97% purity as a well‑characterized, high‑melting solid (150–160 °C) suitable for subsequent functionalization (e.g., amide alkylation, cross‑coupling) without the handling difficulties associated with low‑melting or oily oxalamide intermediates .

Application
Selection Property
Validation Focus
MAO-A pathway probe
Reported high selectivity index
MAO-B cross-reactivity monitoring
CYP4Z1 target engagement
5-methyl SAR anchor
Inhibition context in HepG2 membranes
nAChR probe design
Unsymmetrical core architecture
α3β4 agonist response interpretation
Organic synthesis building block
Defined melting point and purity
Lot-specific solid-state characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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